N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide
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Overview
Description
N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a quinoline core, a pyridine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, green chemistry principles are applied to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the prop-2-enoyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide can be compared with other similar compounds, such as:
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature a pyridine ring and are investigated for their anti-tubercular activity.
Pyridine-based derivatives: Synthesized via Suzuki cross-coupling reactions, these compounds share structural similarities and are used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-2-23(30)29-12-4-6-16-13-18(8-10-21(16)29)25(32)28-19-9-11-22(27-15-19)33-20-7-3-5-17(14-20)24(26)31/h2-3,5,7-11,13-15H,1,4,6,12H2,(H2,26,31)(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLDIOTPWIVEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC(=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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